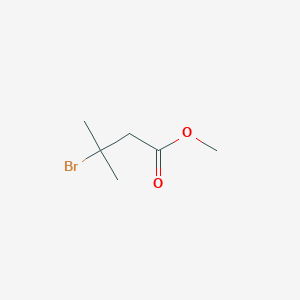

Methyl 3-bromo-3-methylbutanoate

説明

Molecular Formula and Isomerism

Methyl 3-bromo-3-methylbutanoate possesses the molecular formula C₆H₁₁BrO₂, representing a saturated aliphatic ester containing six carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms. The structural framework consists of a butanoic acid backbone with a methyl ester terminus and a tertiary carbon center at the 3-position bearing both bromine and methyl substituents. This particular substitution pattern creates a quaternary carbon center, which significantly influences the compound's conformational behavior and reactivity profile.

The isomeric landscape of this compound reveals several important considerations regarding positional and structural isomerism. While the compound itself does not possess chiral centers due to the symmetrical substitution at the tertiary carbon, it represents one specific constitutional isomer within the broader family of bromomethylbutanoate esters. Related constitutional isomers include methyl 2-bromo-3-methylbutanoate, which features the bromine atom at the 2-position rather than the 3-position. The positional isomer methyl 2-bromo-3-methylbutanoate carries the Chemical Abstracts Service registry number 26330-51-8 and exhibits different physical properties, including a reported boiling point of 177°C and density of 1.3520.

The structural distinction between these positional isomers becomes particularly significant when considering their respective reactivities and synthetic applications. The tertiary bromide character of this compound contrasts sharply with the secondary bromide nature of its 2-bromo positional isomer, leading to fundamentally different elimination and substitution reaction pathways. Additionally, the presence of the ester functionality introduces potential for hydrolytic reactions and transesterification processes, further expanding the compound's synthetic utility.

SMILES, InChI, and IUPAC Nomenclature

The Simplified Molecular Input Line Entry System representation for this compound is CC(C)(CC(=O)OC)Br, which systematically encodes the molecular connectivity starting from the terminal methyl groups and progressing through the carbon backbone to the ester functionality. This SMILES notation effectively captures the branched nature of the molecule, with the parenthetical expressions indicating the quaternary carbon center bearing both methyl and bromine substituents.

The International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C6H11BrO2/c1-6(2,7)4-5(8)9-3/h4H2,1-3H3. This representation systematically defines the connectivity pattern, starting with the molecular formula and progressing through the detailed atomic connections. The corresponding InChI Key, FUIQPTITTIPCSU-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications.

According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is designated as this compound. This systematic name reflects the longest carbon chain (butanoic acid), the ester methyl group, and the substituents at the 3-position (bromo and methyl). Alternative nomenclature systems may refer to this compound as butanoic acid, 3-bromo-3-methyl-, methyl ester, emphasizing the parent acid structure with subsequent esterification.

The systematic naming approach highlights several key structural features that influence the compound's properties. The designation of the 3-position for both the bromine and methyl substituents indicates their attachment to the same carbon atom, creating the quaternary center that defines much of the molecule's chemical behavior. The methyl ester designation specifies the alcohol component used in the esterification process, distinguishing it from other alkyl esters such as ethyl 3-bromo-3-methylbutanoate.

Physicochemical Properties: Molecular Weight, Boiling Point, Density, Refractive Index

The molecular weight of this compound is precisely determined as 195.05 grams per mole. This molecular mass reflects the substantial contribution of the bromine atom, which accounts for approximately 41% of the total molecular weight. The exact mass, calculated using precise atomic masses, is reported as 193.99424 daltons, providing the high-precision value necessary for mass spectrometric identification and quantitative analysis.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 195.05 g/mol | |

| Exact Mass | 193.99424 Da | |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

The partition coefficient, expressed as XLogP3-AA, has a calculated value of 1.4, indicating moderate lipophilicity. This value suggests that the compound exhibits balanced solubility characteristics between aqueous and organic phases, with a slight preference for organic environments. The hydrogen bonding profile reveals zero hydrogen bond donors, consistent with the absence of hydroxyl, amino, or other donor groups, while two hydrogen bond acceptors correspond to the carbonyl oxygen and ether oxygen atoms of the ester functionality.

Rotational flexibility analysis indicates three rotatable bonds within the molecular structure. These rotatable bonds correspond to the connections between the quaternary carbon and the methylene group, the methylene carbon and the carbonyl carbon, and the carbonyl carbon and the methoxy oxygen. This moderate degree of conformational flexibility influences the compound's solution behavior and crystallization properties.

Spectroscopic Characterization: NMR (¹H and ¹³C), IR, Mass Spectrometry

The spectroscopic characterization of this compound requires careful analysis of multiple techniques to fully elucidate its structural features and confirm its identity. Proton Nuclear Magnetic Resonance spectroscopy provides crucial information about the hydrogen environments within the molecule, while Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework and substitution patterns.

In the proton Nuclear Magnetic Resonance spectrum, the methyl ester group typically appears as a singlet around 3.7 parts per million, integrating for three protons. The two methyl groups attached to the quaternary carbon center exhibit equivalent chemical environments, appearing as a singlet around 1.8-2.0 parts per million and integrating for six protons total. The methylene group adjacent to the carbonyl functionality appears as a singlet around 2.8 parts per million, integrating for two protons. The absence of coupling patterns for these signals reflects the structural isolation of these proton environments from other magnetic nuclei.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon typically resonates around 170-175 parts per million, characteristic of ester functionality. The quaternary carbon bearing the bromine and methyl substituents appears around 60-70 parts per million, with the chemical shift influenced by the electronegative bromine atom. The methylene carbon adjacent to the carbonyl group resonates around 45-50 parts per million, while the methyl carbon atoms of the tertiary center appear around 25-30 parts per million. The methoxy carbon of the ester group typically resonates around 52 parts per million.

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the ester group appears as a strong absorption around 1735-1740 wavenumbers, typical for aliphatic esters. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region, with multiple overlapping bands corresponding to the various methyl and methylene groups. The carbon-oxygen stretching of the ester linkage contributes to absorptions in the 1000-1300 wavenumber region.

Mass spectrometric analysis reveals fragmentation patterns characteristic of the molecular structure. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the molecular weight. Common fragmentation pathways include loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 164, and loss of bromine (mass 79/81) to give fragments at mass-to-charge ratio 116/114. The isotope pattern reflects the presence of bromine, with the characteristic 1:1 ratio of peaks separated by two mass units due to the Bromine-79 and Bromine-81 isotopes.

Predicted collision cross section values provide additional analytical parameters for ion mobility spectrometry applications. The protonated molecular ion exhibits a predicted collision cross section of 134.7 square angstroms, while the sodium adduct shows a predicted value of 145.9 square angstroms. These values reflect the three-dimensional molecular structure and provide orthogonal identification parameters for analytical applications.

特性

IUPAC Name |

methyl 3-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,7)4-5(8)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQPTITTIPCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309885-34-4 | |

| Record name | methyl 3-bromo-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 3-bromo-3-methylbutanoate, with the chemical formula and CAS number 76849987, is an organic compound classified as a fatty acid methyl ester. Its structure contains a bromine atom and is characterized by a branched alkyl chain. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, which suggests its potential use as a preservative or therapeutic agent in treating bacterial infections .

Cytotoxic Effects

Research has also explored the cytotoxic properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .

Anti-inflammatory Activity

Another significant aspect of its biological profile is its anti-inflammatory activity . In animal models, this compound has been shown to reduce markers of inflammation, such as cytokines and prostaglandins. This suggests a potential application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

- Cytotoxicity Assessment : In another study focused on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

- Inflammation Model : An animal model of arthritis was used to assess the anti-inflammatory effects of this compound. The results showed a significant decrease in paw swelling and serum levels of inflammatory cytokines after treatment with the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo-3,3-Dimethylbutanoate (CAS 1597397-20-0)

- Molecular Formula: C₈H₁₅BrO₂ (identical to Methyl 3-bromo-3-methylbutanoate) .

- Structural Differences : Bromine at the second carbon and two methyl groups at the third carbon (vs. bromine and one methyl at the third carbon in the target compound).

- Reactivity: The secondary bromine in Ethyl 2-bromo-3,3-dimethylbutanoate may favor SN2 mechanisms due to reduced steric hindrance compared to the tertiary bromine in this compound, which likely undergoes SN1 or elimination .

- Applications: Both compounds serve as alkylating agents, but the ethyl ester in Ethyl 2-bromo-3,3-dimethylbutanoate may offer higher lipophilicity for specific solvent systems .

Ethyl 3-Hydroxy-3-Methylbutanoate (CAS 18267-36-2)

- Molecular Formula : C₇H₁₄O₃ (vs. C₈H₁₅BrO₂) .

- Functional Group : Hydroxyl replaces bromine, drastically altering reactivity. The hydroxyl group enables hydrogen bonding, increasing polarity and boiling point (unreported in evidence but inferred).

- Applications : Used in flavoring agents and pharmaceuticals due to low toxicity, contrasting with the brominated ester’s role in synthesis intermediates .

Methyl 3-Methylbutanoate (HMDB0030027)

- Molecular Formula : C₆H₁₂O₂ (smaller than the brominated analogue) .

- Reactivity : Lacks bromine, reducing utility in substitution reactions but increasing volatility (common in fragrances).

- Thermodynamic Properties: Lower molecular weight correlates with lower boiling point compared to this compound .

1-Bromo-3-Methylbutane (CAS 107-82-4)

- Molecular Formula : C₅H₁₁Br (simpler alkyl bromide) .

- Reactivity : The absence of an ester group simplifies nucleophilic substitution (e.g., Grignard reactions) but limits solubility in polar solvents.

- Hazard Profile : Classified as flammable and toxic (UN2341), whereas brominated esters may exhibit lower volatility but similar corrosivity .

Data Table: Key Properties of this compound and Analogues

準備方法

Bromination of Methyl 3-methylbutanoate

One common approach is the direct bromination of methyl 3-methylbutanoate using bromine or N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide initiators). This method targets the tertiary carbon at the 3-position due to its higher reactivity in radical substitution.

| Reagents | Conditions | Outcome |

|---|---|---|

| Methyl 3-methylbutanoate | NBS, light or peroxide initiator | Methyl 3-bromo-3-methylbutanoate |

| Bromine (Br2) | Solvent: CCl4 or CH2Cl2, heat/light | Mixture of mono- and dibrominated products |

The reaction proceeds via a radical mechanism where the tertiary hydrogen is abstracted, followed by bromine radical substitution. Control of reaction time and temperature is crucial to minimize polybromination.

Halogenation via α-Bromination of Keto Intermediates

Another approach involves preparing a keto-ester intermediate, such as methyl 3-oxo-3-methylbutanoate, followed by α-bromination at the 3-position. This can be achieved by:

- Oxidation of methyl 3-methylbutanoate to the corresponding keto-ester.

- Treatment with bromine or NBS under acidic or neutral conditions to selectively brominate the α-position.

This method provides better regioselectivity and can be followed by reduction or further functionalization.

Research Findings and Data Analysis

A comprehensive study by Furuhata et al. (1987) on carboxylic acid analogs related to methyl esters of branched acids provides insights into the preparation of such brominated esters through halogenation and rearrangement reactions. Although the study primarily focuses on insecticidal esters, it details synthetic routes involving bromination and esterification steps relevant to this compound analogs.

Key Observations:

- Bromination of ketones or esters under controlled conditions yields mono-brominated products with good selectivity.

- Alkylation using halides in the presence of strong bases like LDA can introduce bromine at tertiary carbons.

- Side reactions such as rearrangements or formation of isomeric mixtures can occur, necessitating careful control of reaction parameters.

Example Data Table: Yields and Reaction Conditions from Related Syntheses

| Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| This compound (analog) | NBS, CCl4, light, room temperature | 48-90 | Radical bromination; yield varies with halogen source |

| Keto-ester α-bromination | Bromine, thionyl chloride, pyridine, reflux | 70-85 | Bromination followed by hydrolysis |

| Alkylation with isopropyl bromide + LDA | LDA, isopropyl bromide, THF, -78°C to RT | 48-90 | Base-mediated alkylation with bromide |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical Bromination | Methyl 3-methylbutanoate | NBS, light/peroxide initiator | Simple, direct | Possible polybromination |

| α-Bromination of Keto-ester | Methyl 3-oxo-3-methylbutanoate | Bromine, SOCl2, pyridine | High regioselectivity | Requires keto intermediate |

| Base-mediated Alkylation | Isovaleric acid derivatives | LDA, isopropyl bromide | Controlled substitution | Requires strong base, low temp |

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-3-methylbutanoate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via bromination of methyl 3-methylbutanoate using brominating agents like or (N-bromosuccinimide). Key steps include:

- Reagent selection : is preferred for its high reactivity, but offers better selectivity in radical bromination.

- Temperature control : Maintain 0–5°C during bromine addition to minimize side reactions (e.g., ester hydrolysis).

- Purification : Use fractional distillation or column chromatography to achieve >95% purity.

Optimal yields (70–85%) are obtained under anhydrous conditions with catalytic (azobisisobutyronitrile) for radical-initiated reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- : Expect signals at δ 1.3–1.5 ppm (methyl groups adjacent to the ester), δ 3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (brominated carbon).

- : Peaks at ~170 ppm (ester carbonyl), 40–50 ppm (quaternary carbon bonded to Br), and 20–30 ppm (methyl carbons).

- GC-MS : A molecular ion peak at 195 (M) and fragment ions at 137 (loss of ) and 79 () .

Advanced Research Questions

Q. How does the steric hindrance of the methyl group adjacent to the bromine atom influence its reactivity in nucleophilic substitution (SN_NN) reactions?

The methyl group at the 3-position creates steric hindrance, reducing the compound’s susceptibility to S2 mechanisms. Instead, reactions favor S1 pathways or elimination (E2) under basic conditions.

- Methodological Insight : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in S1. For E2, employ strong bases (e.g., -BuOK) at elevated temperatures .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Standardized Bioassays : Replicate studies using identical cell lines (e.g., HEK293) and concentrations (10–100 µM).

- Purity Validation : Confirm compound purity (>98%) via HPLC before testing.

- Mechanistic Profiling : Use molecular docking to compare binding affinities with target enzymes (e.g., cytochrome P450) across studies .

Q. How can researchers mitigate competing elimination pathways during synthetic modifications of this compound?

- Solvent Choice : Use non-polar solvents (e.g., toluene) to disfavor elimination.

- Catalyst Optimization : Add or -based catalysts to enhance substitution selectivity in cross-coupling reactions.

- Temperature Gradients : Perform reactions at 25–40°C to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。